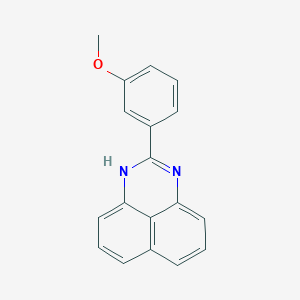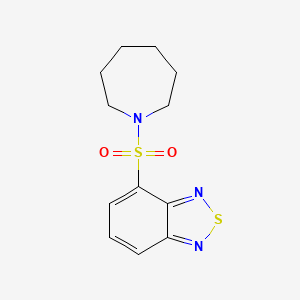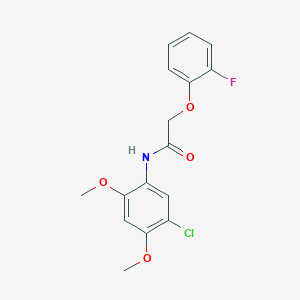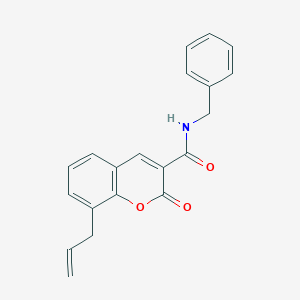![molecular formula C13H15NO6 B5853904 ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate is a synthetic compound that has been used in scientific research for many years. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer treatment. We will also explore future directions for research on this compound.
Mechanism of Action
The mechanism of action of ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme is involved in glycolysis, which is the process by which cells produce energy. By inhibiting this enzyme, ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate disrupts the energy production process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of programmed cell death. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with live cells or animals.
Future Directions
There are several future directions for research on ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate. One direction is to study the potential use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate is a synthetic compound that has shown promising results in scientific research for its potential use in cancer treatment and other diseases. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a useful tool for studying cancer biology. However, its potential toxicity is a concern, and further research is needed to determine the optimal dosage and administration of this compound. Future research directions include studying its potential use in combination with other cancer treatments and in the treatment of other diseases.
Synthesis Methods
The synthesis of ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity. This synthesis method has been used in many research studies and has been proven to be effective.
Scientific Research Applications
Ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-13(15)9-20-11-5-4-10(6-7-14(16)17)8-12(11)18-2/h4-8H,3,9H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPQAGORVUWGT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)





![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)

![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)